ciclosporina A

Descripción general

Descripción

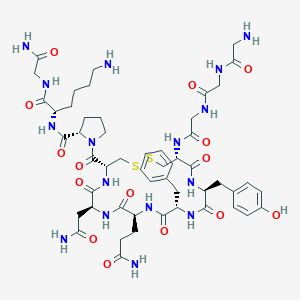

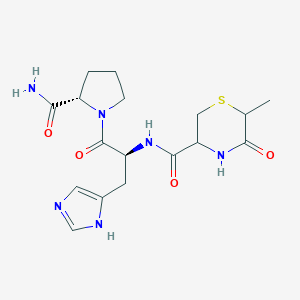

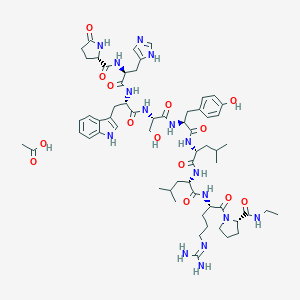

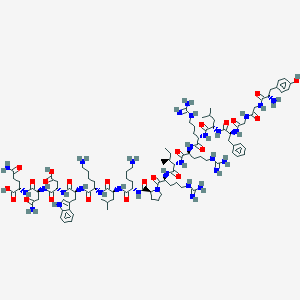

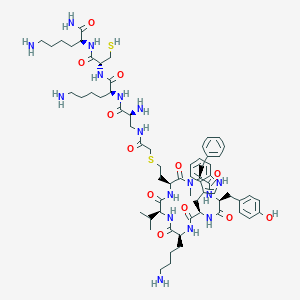

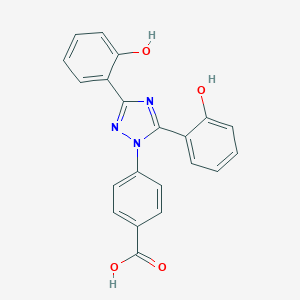

Cyclosporin A is a cyclic undecapeptide with a molecular weight of 1202.6 Daltons. It was first isolated from the fungus Tolypocladium inflatum in 1970 by Borel and Stahelin. This compound is known for its potent immunosuppressive properties, which have revolutionized organ transplantation by preventing graft rejection. Cyclosporin A is also used in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and Crohn’s disease .

Mecanismo De Acción

Target of Action

Cyclosporin A (CsA) is a potent immunosuppressant that primarily targets T cells . Its primary target is the cellular protein cyclophilin . Cyclophilin plays a crucial role in the immune response, particularly in T-cell activation .

Mode of Action

CsA binds to the receptor cyclophilin-1 inside cells, forming a complex known as cyclosporine-cyclophilin . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of the nuclear factor of activated T-cells (NF-AT), a transcription factor . By blocking calcineurin, CsA prevents the induction of genes encoding for cytokines and their receptors .

Biochemical Pathways

CsA affects several biochemical pathways. It blocks both p38 and c-Jun N-terminal kinase (JNK) pathways in addition to its calcineurin blocking activity . The Mitogen-Activated Protein Kinase (MAPK) pathway, a mechanism in eukaryotic signaling cascade, is also affected .

Pharmacokinetics

CsA exhibits variable bioavailability due to its high lipid solubility . It is extensively distributed to extravascular tissues . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins . The absorption of CsA is slow and incomplete, predominantly taking place in the upper part of the small intestine .

Result of Action

The result of CsA’s action is the inhibition of T cell activation, which prevents organ transplant rejection and treats various inflammatory and autoimmune conditions . It is used in organ and bone marrow transplants as well as inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis .

Action Environment

The action of CsA can be influenced by environmental factors. For instance, concerns have been raised about changes to the bioavailability and activity of CsA resulting from its binding to lipoproteins . Decreased CsA activity and increased toxicity have been observed in patients with hyperlipidemia . Furthermore, the literature has reported a paradoxical effect of low dosage of CsA, suggesting that these low doses appear to have immunomodulatory properties, with different effects from high doses on CD8+ T lymphocyte activation, auto-immune diseases, graft-vs.-host disease, and cancer .

Aplicaciones Científicas De Investigación

Cyclosporin A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is used to study the immune system and its regulation. In medicine, cyclosporin A is used to prevent organ transplant rejection and treat autoimmune diseases. It is also being investigated for its potential use in treating cancer and other diseases .

Análisis Bioquímico

Biochemical Properties

Cyclosporin A’s immunosuppressive properties arise from its strong binding to cyclophilins, a family of peptidyl-prolyl isomerases . This binding leads to the inhibition of the protein calcineurin by the binary Cyclosporin A/Cyclophilin complex . The detailed structural analysis of the human cyclophilin isomerase explains why cyclophilin activity against short peptides is correlated with an ability to ligate Cyclosporin A .

Cellular Effects

Cyclosporin A primarily acts on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .

Molecular Mechanism

The molecular mechanism of Cyclosporin A involves the formation of a binary complex with cyclophilins, which then inhibits the protein calcineurin . This inhibition selectively leads to transcription of these and not other proteins .

Temporal Effects in Laboratory Settings

It is known that the effects of Cyclosporin A are long-lasting due to its strong binding to cyclophilins .

Metabolic Pathways

Cyclosporin A is involved in several metabolic pathways due to its interaction with cyclophilins

Subcellular Localization

It is known that Cyclosporin A binds strongly to cyclophilins, which are found in various compartments within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclosporin A is synthesized through a complex process involving the non-ribosomal peptide synthetase (NRPS) system. The synthesis involves the activation, modification, and polymerization of amino acids, with seven of the eleven amide nitrogens in the backbone being N-methylated.

Industrial Production Methods: Industrial production of cyclosporin A is primarily achieved through submerged fermentation using fungal species like Tolypocladium inflatum. The fermentation process is optimized to enhance the yield of cyclosporin A, which is then extracted and purified for medical use .

Análisis De Reacciones Químicas

Types of Reactions: Cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce its toxicity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of cyclosporin A include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .

Major Products Formed: The major products formed from the chemical reactions of cyclosporin A include various analogues with modified immunosuppressive properties. These analogues are studied for their potential use in different therapeutic applications .

Comparación Con Compuestos Similares

Cyclosporin A is often compared with other immunosuppressive compounds like tacrolimus, sirolimus, and mycophenolate mofetil. While all these compounds have immunosuppressive properties, cyclosporin A is unique due to its specific mechanism of action involving calcineurin inhibition. Tacrolimus also inhibits calcineurin but binds to a different protein, FKBP-12. Sirolimus and mycophenolate mofetil, on the other hand, inhibit different pathways involved in T-cell activation .

List of Similar Compounds:- Tacrolimus

- Sirolimus

- Mycophenolate mofetil

Cyclosporin A stands out due to its unique structure and specific mechanism of action, making it a valuable compound in both clinical and research settings.

Propiedades

Número CAS |

59865-13-3 |

|---|---|

Fórmula molecular |

C62H111N11O12 |

Peso molecular |

1202.6 g/mol |

Nombre IUPAC |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1S,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 |

Clave InChI |

PMATZTZNYRCHOR-NSJDOISKSA-N |

SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

SMILES isomérico |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

SMILES canónico |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Apariencia |

white solid powder |

Key on ui application |

For prevention or treatment of organ (kidney, liver, and heart) transplant and tissue transplant rejection, rheumatoid arthritis, severe psoriasis. |

Punto de ebullición |

1293.8±65.0 °C at 760 mmHg |

Color/Form |

Forms white prismatic crystals from acetone |

melting_point |

298 to 304 °F (NTP, 1992) 148-151 °C |

Key on ui other cas no. |

59865-13-3 |

Descripción física |

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992) White solid; [Merck Index] White powder; [MSDSonline] |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

(R-(R*,R*-(E)))-Cyclic(L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-alpha-aminobutyryl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Slightly soluble (NTP, 1992) Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether Sol in chloroform |

Fuente |

Synthetic |

Sinónimos |

Ciclosporin CsA Neoral CsA-Neoral CsANeoral CyA NOF CyA-NOF Cyclosporin Cyclosporin A Cyclosporine Cyclosporine A Neoral OL 27 400 OL 27-400 OL 27400 Sandimmun Sandimmun Neoral Sandimmune |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.